Product packaging for 3-Chloro-4-(2-fluorophenoxy)aniline(Cat. No.:CAS No. 946729-70-0)

3-Chloro-4-(2-fluorophenoxy)aniline

Cat. No.: B3172640
CAS No.: 946729-70-0
M. Wt: 237.66 g/mol
InChI Key: RSMXIDABZOEWRS-UHFFFAOYSA-N
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Description

Contextual Significance of Halogenated Phenoxyaniline (B8288346) Scaffolds in Advanced Organic Chemistry

Halogenated phenoxyaniline scaffolds are a class of diaryl ether derivatives that have become increasingly important in advanced organic chemistry, particularly in the fields of medicinal chemistry and materials science. The diaryl ether linkage provides a degree of conformational flexibility, while the aromatic rings offer a platform for a variety of substituents that can fine-tune the molecule's electronic and steric properties.

Overview of Research Trajectories for 3-Chloro-4-(2-fluorophenoxy)aniline and Related Analogues

While direct research on This compound is limited in publicly available literature, the research trajectories for its analogues are well-established, primarily in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Many successful kinase inhibitors, such as lapatinib, feature a substituted aniline (B41778) or quinazoline (B50416) core. The phenoxy aniline moiety often serves as a key pharmacophore that occupies the ATP-binding site of the kinase. Research in this area focuses on synthesizing a variety of analogues with different substitution patterns on the phenyl rings to optimize potency, selectivity, and pharmacokinetic properties. The specific placement of the chloro and fluoro groups in This compound suggests that it is a candidate for investigation within this therapeutic area.

Furthermore, diaryl ether structures are being explored for their potential in materials science, for example, in the development of high-performance polymers and organic light-emitting diodes (OLEDs). The thermal stability and electronic properties conferred by the halogenated diaryl ether scaffold make it an attractive area of investigation.

Interactive Data Table: Physicochemical Properties of this compound and Related Analogues

Due to the limited availability of experimental data for This compound , the following table includes predicted properties alongside experimental data for closely related compounds to provide a comparative context.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)CAS Number
This compound C₁₂H₉ClFNO237.66Data not availableData not availableNot assigned
3-Chloro-4-(4-chlorophenoxy)aniline (B1584236)C₁₂H₉Cl₂NO254.1173-77Data not available24900-79-6
3-Chloro-4-(3-fluorobenzyloxy)aniline (B131394)C₁₃H₁₁ClFNO251.68Data not availableData not available202197-26-0
3-Chloro-4-fluoroaniline (B193440)C₆H₅ClFN145.5641-43219367-21-5
4-(2-Fluorophenoxy)anilineC₁₂H₁₀FNO203.2158-60Data not available51558-94-4

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9ClFNO B3172640 3-Chloro-4-(2-fluorophenoxy)aniline CAS No. 946729-70-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-(2-fluorophenoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO/c13-9-7-8(15)5-6-11(9)16-12-4-2-1-3-10(12)14/h1-7H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMXIDABZOEWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=C(C=C(C=C2)N)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Chloro 4 2 Fluorophenoxy Aniline and Structural Analogues

Precursor Chemistry and Starting Materials

The foundation of synthesizing 3-chloro-4-(2-fluorophenoxy)aniline and its analogues lies in the preparation and derivatization of halogenated nitrobenzene (B124822) and aniline (B41778) precursors. These starting materials provide the necessary chemical handles for subsequent transformations.

Synthesis of Halogenated Nitrobenzene Intermediates

Halogenated nitrobenzenes are critical starting materials for the synthesis of the target compound. A common precursor is 3-chloro-4-fluoronitrobenzene (B104753). One method to prepare this intermediate involves the fluorination of 3,4-dichloronitrobenzene (B32671). In a typical procedure, 3,4-dichloronitrobenzene is reacted with cesium fluoride (B91410) in a solvent like dimethylformamide (DMF) under reflux conditions. google.com The reaction is monitored until the starting material is consumed, after which the product, 3-chloro-4-fluoronitrobenzene, is isolated. google.com

Another important precursor is 3-chloro-4-(4'-chlorophenoxy)nitrobenzene, which is synthesized from 3,4-dichloronitrobenzene and 4-chlorophenol (B41353). nih.gov The reaction is typically carried out in the presence of a base, such as potassium hydroxide (B78521), and a copper catalyst at elevated temperatures. nih.gov After the reaction is complete, the mixture is cooled, and the product is precipitated and purified. nih.gov

These halogenated nitrobenzene intermediates serve as the electrophilic partner in subsequent nucleophilic aromatic substitution reactions to form the diaryl ether linkage. The nitro group in these intermediates is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic attack. libretexts.org

Derivatization of Halogenated Aniline Precursors

Halogenated anilines are another class of essential precursors, often serving as the nucleophilic component in coupling reactions or undergoing further functionalization. The synthesis of these anilines can be achieved through various methods. For instance, halogenated anilines can be prepared by the reduction of the corresponding halogenated nitrobenzenes. google.comgoogle.com A common method involves catalytic hydrogenation using catalysts like platinum on carbon (Pt/C) under a hydrogen atmosphere. google.com This method is known for its high conversion rates, selectivity, and the purity of the resulting aniline. google.com Another approach utilizes iron powder in the presence of an acid, such as acetic acid, to reduce the nitro group. nih.gov

The derivatization of these halogenated anilines is a key strategy for introducing molecular diversity. For example, N,N-dialkylaniline N-oxides can be treated with thionyl halides to achieve selective para-bromination or ortho-chlorination, providing a route to a variety of halogenated anilines. nih.gov Furthermore, recent research has focused on the direct C-H functionalization of aniline derivatives. Palladium-catalyzed para-selective C-H olefination of aniline derivatives offers a more efficient alternative to multi-step syntheses for creating complex aniline-based drug precursors. uva.nl Photoinduced methods have also been developed for the difluoroalkylation of anilines, expanding the toolbox for their derivatization. acs.org These derivatized anilines can then be used in subsequent steps to construct more complex molecules.

Core Synthetic Transformations

The assembly of the this compound scaffold and its analogues primarily involves two key transformations: the formation of the diaryl ether bond and the introduction of the aniline moiety.

Nucleophilic Aromatic Substitution Reactions for Ether Formation

The formation of the diaryl ether linkage is a cornerstone of the synthesis of this compound. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. libretexts.orgorganic-chemistry.org In this reaction, an activated aryl halide, such as 3-chloro-4-fluoronitrobenzene, reacts with a phenoxide nucleophile. The electron-withdrawing nitro group on the aryl halide facilitates the attack of the nucleophile. libretexts.org

A general procedure involves reacting the halogenated nitrobenzene with a substituted phenol (B47542) in the presence of a base. For instance, the synthesis of a structural analogue, 3-chloro-4-(4-chlorophenoxy)nitrobenzene, is accomplished by reacting 3,4-dichloronitrobenzene with 4-chlorophenol in the presence of potassium hydroxide and a copper catalyst. nih.gov Similarly, the synthesis of 1-((3-fluorobenzyl)oxy)-2-chlorobenzene, a precursor for an analogue, involves the reaction of o-chlorophenol with a fluorobenzyl bromide in the presence of potassium carbonate and DMF. google.com

The reaction conditions, such as the choice of solvent, base, and temperature, can significantly influence the reaction's efficiency and yield. organic-chemistry.orggoogle.com The mechanism generally proceeds through a two-step addition-elimination process, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Reductive Amination Pathways for Aniline Moiety Introduction

The final step in the synthesis of this compound is the reduction of the nitro group to an amine. This transformation is a critical step and can be accomplished through various reductive methods.

Catalytic hydrogenation is a widely used and efficient method. google.comgoogle.com For example, 3-chloro-4-fluoronitrobenzene can be reduced to 3-chloro-4-fluoroaniline (B193440) using a Pt/C catalyst in a hydrogen atmosphere. google.com This method offers high yields and purity. google.com Another common approach is the use of metal reductants in acidic or neutral media. For instance, the reduction of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene to the corresponding aniline can be achieved using iron powder and acetic acid in an ethanol (B145695)/water mixture. nih.gov

Reductive amination is a versatile method for forming C-N bonds and can be applied to introduce or modify amine functionalities. masterorganicchemistry.comrsc.orgorganic-chemistry.org This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced to the corresponding amine. masterorganicchemistry.comresearchgate.net While direct alkylation of amines can be difficult to control, reductive amination provides a reliable alternative to avoid multiple alkylations. masterorganicchemistry.com Various reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com

Multi-Step Synthesis Strategies for Complex Scaffolds

The synthesis of more complex structural analogues of this compound often requires multi-step strategies that combine the aforementioned core transformations with other synthetic methodologies. These strategies allow for the construction of diverse molecular scaffolds with potential applications in medicinal chemistry.

One example of a multi-step synthesis is the preparation of 3-chloro-4-(3-fluorobenzyloxy)aniline (B131394). google.com This synthesis starts with a nucleophilic substitution reaction between o-chlorophenol and a fluorobenzyl bromide to form the ether linkage. google.com This is followed by a bromination reaction and finally an ammonolysis reaction to introduce the aniline group. google.com This approach avoids the use of harsh nitration conditions. google.com

Another strategy involves the synthesis of rafoxanide, a halogenated salicylanilide, which shares a similar diaryl ether aniline core. The synthesis involves the initial formation of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene, followed by its reduction to the corresponding aniline. nih.gov This aniline is then coupled with 3,5-diiodosalicylic acid to yield the final product. nih.gov

These multi-step syntheses highlight the modularity of the synthetic approaches, where different precursor fragments can be combined to generate a library of compounds for further investigation. The ability to strategically sequence reactions like nucleophilic aromatic substitution, reduction, and other functional group interconversions is crucial for accessing complex and novel chemical entities.

Optimization of Reaction Conditions and Yield Enhancement

The efficient synthesis of this compound and its structural analogues is critically dependent on the optimization of reaction conditions to maximize yield and purity. Research efforts have focused on refining two principal stages of the synthesis: the formation of the diaryl ether linkage and the subsequent reduction of a nitro group to the target aniline. Key parameters that have been systematically varied include the choice of catalyst, solvent system, reaction temperature, and the nature of reagents.

A common synthetic route involves an Ullmann-type condensation reaction between a substituted phenol and a nitro-activated aryl halide, followed by the reduction of the nitro intermediate. For instance, the synthesis of analogues like 3-chloro-4-(4'-chlorophenoxy)aniline begins with the reaction of 3,4-dichloronitrobenzene and 4-chlorophenol. nih.gov This is followed by a reduction step to yield the final aniline product. nih.gov Similarly, analogues such as 3-chloro-4-(3-fluorobenzyloxy)aniline are synthesized through a multi-step process that can involve nucleophilic substitution, bromination, and ammonolysis, with conditions at each stage optimized for yield. google.com

Optimization of Diaryl Ether Synthesis

Key factors influencing the yield include:

Catalyst: While classic Ullmann reactions use copper powder, modern variations may employ copper salts or nanoparticles, sometimes supported on materials like reduced graphene oxide (RGO) to improve efficiency and reusability. nih.govmdpi.com The choice and amount of catalyst are critical; for example, in the synthesis of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene, fine copper was used effectively. nih.gov Some studies on analogous reactions have found that in certain cases, particularly with highly reactive substrates, the reaction can proceed in high yield even without a copper catalyst, which can simplify purification by avoiding metal contamination. researchgate.net

Solvent: High-boiling point polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), or xylene are often employed. google.comresearchgate.netgoogle.com The choice of solvent can dramatically affect reagent solubility and reaction rates. In studies on similar anilinonicotinic acids, xylene was found to be superior to n-amyl alcohol, provided a large excess was used to ensure solubility and facilitate product isolation. researchgate.net

Base and Temperature: A base, such as potassium carbonate or potassium hydroxide, is required to deprotonate the phenol. nih.govgoogle.com The reaction temperature is typically elevated, often between 70°C and 150°C, to drive the reaction to completion. nih.govresearchgate.net In one documented synthesis, a mixture of 4-chlorophenol and potassium hydroxide was heated to 70-80°C before the addition of the aryl halide and catalyst, with the final reaction proceeding at 110-120°C for 2.5 hours. nih.gov

Table 1: Optimization of Ullmann-type Condensation for Nitroarene Precursors
Starting MaterialsCatalystBaseSolventTemperatureTimeYieldReference
3,4-Dichloronitrobenzene + 4-ChlorophenolFine CopperKOHNone (neat)110-120 °C2.5 hNot specified nih.gov
3,4-Dichloronitrobenzene + Cesium FluorideNoneCsF (Reagent)DMFReflux5 h90% (of 3-chloro-4-fluoronitrobenzene) google.com
o-Chlorophenol + a-Fluorobenzyl BromideNoneK₂CO₃DMF20 °C4 hNot specified google.com

Optimization of Nitro Group Reduction

The final step in producing the target aniline is the reduction of the nitro group of the diaryl ether intermediate. Several methods have been optimized to achieve high yields and purity.

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like Palladium-on-carbon (Pd/C) or Platinum-on-carbon (Pt/C). google.comgoogle.com Optimization involves adjusting hydrogen pressure, temperature, and catalyst loading. For the synthesis of 3-chloro-4-fluoroaniline, using a 1% Pt/C catalyst at 80°C under 0.8 MPa of hydrogen pressure for 5 hours resulted in a 96% yield with 99.6% purity. google.com The process avoids the use of harsh chemical reductants and simplifies product workup. google.comgoogle.com

Metal/Acid Reduction: A classic and cost-effective method involves the use of a metal, such as iron powder, in an acidic medium. nih.gov The reaction of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene with iron powder in a mixture of ethanol, water, and acetic acid at reflux for 2 hours yielded the corresponding aniline in 94% yield. nih.gov

Metal/Salt Reduction: An alternative to using strong acids is the use of a neutral salt like ammonium (B1175870) chloride with a metal reductant. The reduction of a nitroquinazolinamine analogue using iron powder and ammonium chloride in an ethanol/water mixture at 80°C is an example of this approach, which can be milder than using a strong acid. mdpi.com

Table 2: Optimization of Nitro Group Reduction to Form Aryl Amines
Starting MaterialReducing SystemSolventTemperatureTimeYieldReference
3-Chloro-4-(4'-chlorophenoxy)nitrobenzeneIron powder / Acetic acidEthanol / H₂OReflux2 h94% nih.gov
3-Chloro-4-fluoronitrobenzeneH₂ / 1% Pt/CNone80 °C5 h96% google.com
N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amineIron powder / NH₄ClEthanol / H₂O80 °CNot specifiedNot specified mdpi.com
3-Chloro-4-fluoronitrobenzeneH₂ / Pd-CNot specifiedNormal Temp.Not specifiedNot specified google.com

By carefully selecting and optimizing these reaction parameters, high yields of this compound and its analogues can be achieved, facilitating their use in further applications. nih.gov

Chemical Transformations and Derivatization Strategies of the 3 Chloro 4 2 Fluorophenoxy Aniline Framework

Amide Formation and Acylation Reactions

The primary amine of 3-Chloro-4-(2-fluorophenoxy)aniline is readily acylated to form a diverse range of amide derivatives. This transformation is fundamental in medicinal chemistry for introducing new functionalities and building more complex molecular architectures. The reaction typically involves the treatment of the aniline (B41778) with an acylating agent such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acid byproduct.

For instance, a general and efficient method for this transformation involves reacting the aniline with an acyl chloride in a suitable solvent. In a related synthesis, 3-chloro-4-fluoroaniline (B193440) was treated with 2-chloroacetyl chloride in toluene (B28343) with pyridine (B92270) as a base. The mixture, after being stirred at room temperature, yielded N-(2-chloroacetyl)-3-chloro-4-fluoroaniline in high yield. prepchem.com This demonstrates a straightforward approach to N-acylation that is applicable to the this compound framework.

Another common strategy involves the condensation of the aniline with a carboxylic acid, often activated in situ. A notable example is the synthesis of the anthelmintic drug rafoxanide, where the structurally similar 3-chloro-4-(4-chlorophenoxy)aniline (B1584236) is coupled with 3,5-diiodosalicylic acid. nih.gov In this synthesis, phosphorus trichloride (B1173362) is used in xylene to form the acid chloride in situ, which then reacts with the aniline to form the corresponding amide, N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, in an 82% yield. nih.gov The reaction is typically heated to drive the condensation to completion. nih.gov

The reactivity of the aniline can be modulated. For example, electron-deficient anilines can be challenging substrates for standard amide coupling reactions. In such cases, protocols involving the in situ formation of acyl fluorides have been developed to facilitate the amide bond formation, even with sterically hindered substrates. rsc.org

Table 1: Examples of Amide Formation Reactions with Related Anilines

Starting Aniline Acylating Agent Reagents/Conditions Product Yield Reference
3-Chloro-4-fluoroaniline 2-Chloroacetyl chloride Pyridine, Toluene, 0°C to rt, 5h N-(2-chloroacetyl)-3-chloro-4-fluoroaniline 88% prepchem.com
3-Chloro-4-(4-chlorophenoxy)aniline 3,5-Diiodosalicylic acid PCl₃, Xylene, rt to 110°C, 1.5h N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide 82% nih.gov

Imine and Schiff Base Derivative Synthesis

The reaction of the primary amino group of this compound with aldehydes or ketones provides a direct route to imines, commonly known as Schiff bases. These compounds are valuable intermediates themselves, particularly in the synthesis of heterocyclic systems and as ligands in coordination chemistry. researchgate.net

The synthesis is typically a condensation reaction performed by refluxing the aniline and the carbonyl compound in an appropriate solvent, such as ethanol (B145695). scirp.org Often, a catalytic amount of acid is added to facilitate the dehydration step. For example, a general method involves refluxing equimolar amounts of a substituted aniline and an aldehyde in ethanol for several hours. scirp.org

In a specific study, Schiff bases were prepared from 3-chloro-4-fluoro aniline and various substituted benzaldehydes using environmentally benign methods. nih.gov These methods included stirring in water at room temperature, microwave irradiation in DMSO, and grinding the neat reactants together, with yields ranging from good to excellent (53-90%). nih.gov The formation of the imine (azomethine) bond is confirmed by spectroscopic methods, with the appearance of a characteristic signal for the azomethine proton (-CH=N-) in the ¹H NMR spectrum. researchgate.net

Another example involves the synthesis of (Z)—N-[3-chloro-4-(4-chlorophenoxy)phenyl]-1-(5-nitrothiophen-2-yl) methanimine. This was achieved by refluxing a mixture of 3-Chloro-4-(4-Chloro-phenoxy)aniline and 5-nitro-2-thiophene-carboxaldehyde in ethanol for one hour.

Alkylation and Arylation Modifications

The nitrogen atom of the this compound can undergo alkylation or arylation to yield secondary or tertiary amines. These reactions expand the structural diversity of derivatives by introducing various alkyl or aryl groups onto the nitrogen atom.

N-alkylation can be achieved using alkyl halides. While direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products, specific conditions can favor the desired product. The synthesis of 3-chloro-4-((3-fluorobenzyl)oxy)aniline, a positional isomer of the title compound, involves a multi-step process where the aniline precursor is modified. google.com However, direct N-alkylation of related haloanilines has been documented. For example, 3-chloro-4-fluoro-N-(2-fluorobenzyl)aniline is a commercially available compound, indicating successful N-benzylation.

Palladium-catalyzed cross-coupling reactions are powerful methods for N-arylation. The Buchwald-Hartwig amination, for example, allows for the formation of a C-N bond between an aniline and an aryl halide. While high temperatures and strong bases are often used, which can be detrimental to sensitive substrates, milder conditions have been developed. Research has shown that palladium catalysts with specific ligands, in the presence of weaker bases like potassium phenoxide (KOPh), can effectively couple fluoroalkylamines with aryl halides. nih.gov This methodology is valuable for creating N-aryl derivatives of the this compound framework.

Cyclization Reactions Utilizing the Aniline Moiety

The aniline functionality is a cornerstone in the synthesis of numerous nitrogen-containing heterocyclic rings. The this compound framework can serve as a building block for constructing important scaffolds such as benzimidazoles, quinolines, and indoles.

Benzimidazole (B57391) Synthesis: Benzimidazoles are typically synthesized by the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative. While this compound is not an ortho-diamine, it can be a precursor. For example, nitration of an N-acetylated haloaniline followed by reduction of the nitro group can lead to the required ortho-phenylenediamine intermediate, which can then be cyclized. nih.gov The Phillips condensation, which involves heating the diamine and carboxylic acid in the presence of an acid catalyst, is a common method. nih.gov

Quinoline (B57606)/Quinolinone Synthesis: The aniline group is central to several classic quinoline syntheses. The Gould-Jacobs reaction involves the condensation of an aniline with an ethoxymethylidenemalonic ester, followed by thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester. mdpi.com Subsequent hydrolysis and decarboxylation yield the quinolin-4-one core. mdpi.com The Conrad-Limpach synthesis similarly reacts an aniline with a β-ketoester to produce quinolin-4-ones. mdpi.com These methods could be applied to this compound to generate novel substituted quinoline derivatives.

Indole (B1671886) Synthesis: The Fischer indole synthesis is a widely used method that involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. The required hydrazine (B178648) can be prepared from the corresponding aniline via diazotization followed by reduction. Other methods like the Bartoli indole synthesis, which uses a nitroarene and a vinyl Grignard reagent, or the Leimgruber-Batcho synthesis, could also be adapted. researchgate.net

Azetidinone Synthesis: The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a primary method for constructing the β-lactam (azetidin-2-one) ring. An imine (Schiff base) derived from this compound can react with a ketene, generated in situ from an acyl chloride (e.g., chloroacetyl chloride) and a tertiary amine, to form a substituted 3-chloro-azetidin-2-one. scirp.org

Functional Group Interconversions on the Aromatic Rings

The existing substituents on the this compound framework direct the position of further modifications through electrophilic or nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The reactivity and regioselectivity of EAS are governed by the combined electronic effects of the substituents.

Amino Group (-NH₂): A powerful activating, ortho, para-directing group. Its strong effect typically dominates, directing incoming electrophiles to the positions ortho to the amine (positions 2 and 6). However, under strongly acidic conditions (e.g., nitration or sulfonation), the amine is protonated to the anilinium ion (-NH₃⁺), which is a strongly deactivating, meta-directing group. libretexts.org To control reactivity and ensure para-substitution, the amine is often protected as an acetanilide, which is less activating but still ortho, para-directing. libretexts.org

Chloro Group (-Cl): A deactivating, ortho, para-directing group.

Fluorophenoxy Group (-OAr): An activating, ortho, para-directing group.

The interplay of these directing effects determines the outcome of reactions like halogenation, nitration, or Friedel-Crafts reactions. Given the strong activating nature of the amine and phenoxy groups, further substitution on the aniline ring is highly favored.

Nucleophilic Aromatic Substitution (SNAr): The chloro substituent on the aniline ring is not typically reactive enough to be displaced by a nucleophile unless the ring is further activated by strongly electron-withdrawing groups, such as a nitro group, positioned ortho or para to it. researchgate.net For example, in the synthesis of some benzimidazole derivatives, a chlorine atom on a nitrated aniline precursor is displaced by an N-ethylpiperazine nucleophile in DMSO at reflux. nih.gov This suggests that if a nitro group were introduced onto the this compound framework (e.g., at position 5, para to the chlorine), the chlorine at position 3 would become susceptible to nucleophilic displacement. This strategy allows for the introduction of a wide range of nitrogen, oxygen, or sulfur nucleophiles. researchgate.netmdpi.com

Reduction of a Nitro Precursor: A key functional group interconversion in the synthesis of the parent aniline itself is the reduction of a nitro group. Many synthetic routes to substituted anilines start from a corresponding nitroaromatic compound. The reduction of a nitro group to a primary amine is a robust and high-yielding reaction, commonly achieved through catalytic hydrogenation (e.g., using H₂ with a Pd/C catalyst) or with reducing metals in acidic media (e.g., Fe/HCl, Sn/HCl). nih.gov

Spectroscopic and Structural Elucidation of 3 Chloro 4 2 Fluorophenoxy Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

For 3-chloro-4-fluoroaniline (B193440), the aromatic protons appear as a complex multiplet pattern in the aromatic region of the spectrum. The introduction of the 2-fluorophenoxy group in 3-Chloro-4-(2-fluorophenoxy)aniline would add several new aromatic signals and introduce further complexity through spin-spin coupling between the protons on the two aromatic rings. The amino (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration. rsc.orgrsc.org

Table 1: Representative ¹H NMR Data for Related Aniline (B41778) Compounds

Compound Solvent Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
3-Chloro-4-fluoroaniline CDCl₃ 6.91 (dd, J=8.8, 2.8 Hz, 1H), 6.68 (m, 1H), 6.49 (m, 1H), 3.59 (br s, 2H, NH₂) chemicalbook.com
Aniline CDCl₃ 7.14 (t, J=7.6 Hz, 2H), 6.74 (t, J=7.2 Hz, 1H), 6.66 (d, J=7.5 Hz, 2H), 3.53 (br s, 2H) rsc.org

| 4-Fluoroaniline (B128567) | CDCl₃ | 6.87-6.81 (m, 2H), 6.62-6.57 (m, 2H), 3.54 (br s, 2H) rsc.org |

Note: Data is based on publicly available spectra for related compounds and serves as a predictive reference.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. For this compound, one would expect to see 12 distinct signals in the ¹³C NMR spectrum, corresponding to the 12 carbon atoms in the two aromatic rings, unless there is accidental signal overlap.

The chemical shifts of the carbons are influenced by the attached atoms. The carbon atom bonded to the fluorine will show coupling (¹JC-F), and carbons two or three bonds away will show smaller couplings (²JC-F, ³JC-F). Similarly, the chlorine atom and the ether linkage will cause characteristic shifts in the positions of the carbon signals. Data from related compounds like 3-chloroaniline (B41212) and 4-fluoroaniline can be used to estimate the chemical shifts. rsc.orgchemicalbook.com

Table 2: Representative ¹³C NMR Data for Related Aniline Compounds

Compound Solvent Chemical Shifts (δ, ppm)
3-Chloroaniline CDCl₃ 147.5, 134.6, 130.2, 118.1, 114.7, 113.1 rsc.org

| 4-Fluoroaniline | CDCl₃ | 157.7, 155.3, 142.5, 116.2, 116.1, 115.9, 115.6 rsc.org |

Note: Data is based on publicly available spectra for related compounds and serves as a predictive reference.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Applications

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. Given the presence of a fluorine atom in this compound, ¹⁹F NMR is an invaluable tool for its characterization. This technique can confirm the presence of fluorine and provide information about its chemical environment through its chemical shift and coupling to nearby protons. nih.gov

In studies of the metabolism of the related compound 3-chloro-4-fluoroaniline, ¹⁹F NMR spectroscopy was used for the facile and specific detection and quantification of its metabolites in biological samples. nih.gov This demonstrates the utility of ¹⁹F NMR in tracking the fate of fluorinated compounds in complex mixtures. The chemical shift of the fluorine atom in this compound would be characteristic of a fluoroaromatic system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

For this compound (C₁₂H₉ClFNO), the exact mass can be calculated. The mass spectrum would show a molecular ion peak [M]⁺ corresponding to this mass. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak would be observed at two mass units higher than the molecular ion peak, with an intensity of about one-third of the [M]⁺ peak. This isotopic pattern is a clear indicator of the presence of one chlorine atom in the molecule. uni.lu

Fragmentation would likely involve the cleavage of the ether bond, leading to ions corresponding to the chlorofluoroaniline and 2-fluorophenoxy moieties.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a compound.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

N-H Stretching: The aniline amino group (-NH₂) typically shows two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹.

C=C Stretching: Aromatic ring C=C double bond stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-O-C Stretching: The diaryl ether linkage will produce strong, characteristic C-O-C asymmetric stretching bands, typically in the 1200-1250 cm⁻¹ range.

C-Cl and C-F Stretching: The carbon-halogen bonds will also have characteristic absorptions in the fingerprint region (below 1500 cm⁻¹). The C-Cl stretch is usually found between 600-800 cm⁻¹ and the C-F stretch between 1000-1400 cm⁻¹. chemicalbook.comnist.gov

Analysis of the related compound 3-chloro-4-fluoroaniline shows characteristic peaks for these functional groups, supporting the predicted spectrum. cdhfinechemical.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not publicly documented, the structures of several of its derivatives have been reported, providing valuable insight into the molecular geometry and intermolecular interactions.

For instance, the crystal structure of N-[(2′-hydroxy)benzylidene]-3-chloro-4-fluoroaniline has been determined. researchgate.net This derivative, a Schiff base, reveals a nearly planar molecular conformation. The torsional angle of 178° between the aniline ring and the imine linkage indicates a stable antiperiplanar arrangement. researchgate.net The study also highlights the role of weak intermolecular interactions, such as Cl···Cl, H···Cl, and F···H contacts, in stabilizing the crystal lattice. researchgate.net Such interactions would also be expected to play a significant role in the crystal packing of the parent aniline.

Table 3: Crystallographic Data for a Derivative: N-[(2′-hydroxy)benzylidene]-3-chloro-4-fluoroaniline

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 3.878(2)
b (Å) 10.809(1)
c (Å) 26.262(2)
**β (°) ** 94.17(7)

Source: Reference researchgate.net

This data provides a model for the solid-state conformation of the 3-chloro-4-fluoroaniline moiety and demonstrates how derivatization allows for detailed structural analysis via X-ray diffraction.

Crystal Packing and Intermolecular Interactions

The key hydrogen bond parameters are detailed in the table below:

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N—H···O0.822.082.899(2)176
C—H···O0.972.292.831(2)114
Data for N-(3-Chloro-4-fluorophenyl)acetamide

Beyond the prominent N—H⋯O hydrogen bonds, the crystal packing is further stabilized by weaker C—H⋯O interactions. An intramolecular C—H⋯O hydrogen bond contributes to the formation of an S(6) ring motif, a common feature in acetamide (B32628) derivatives that influences the planarity of the molecule. nih.gov

Conformational Analysis in the Solid State

The conformation of N-(3-Chloro-4-fluorophenyl)acetamide in the solid state is characterized by a high degree of planarity. The dihedral angle between the benzene (B151609) ring and the acetamide side chain is a mere 5.47 (6)°. nih.gov This near-coplanarity is stabilized by the previously mentioned intramolecular C—H⋯O hydrogen bond.

The key crystallographic and conformational parameters for N-(3-Chloro-4-fluorophenyl)acetamide are summarized in the following table:

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.6776 (4)
b (Å) 12.7671 (7)
c (Å) 9.8130 (4)
β (°) 124.432 (3)
Volume (ų) 793.35 (7)
Z 4
Dihedral Angle (Benzene-Acetamide) 5.47 (6)°
Data for N-(3-Chloro-4-fluorophenyl)acetamide nih.gov

This observed conformation in the solid state is a result of the interplay between intramolecular steric and electronic effects, as well as the optimization of intermolecular interactions within the crystal lattice. The planarity of the molecule facilitates the efficient packing and formation of the hydrogen-bonded chains that are central to the stability of the crystal structure. While this analysis is for an acetamide derivative, it provides a strong indication of the conformational preferences that could be expected in the parent aniline, this compound, where similar planarity would be favorable for maximizing intermolecular interactions.

Computational Chemistry and Molecular Modeling of 3 Chloro 4 2 Fluorophenoxy Aniline Derivatives

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand, such as a derivative of 3-Chloro-4-(2-fluorophenoxy)aniline, might interact with a biological target, typically a protein or enzyme.

Research on derivatives of similar structures, such as 3-fluoro-4-(pyrrolo[2,1-f] asiapharmaceutics.infonih.govnih.govtriazin-4-yloxy)aniline, has utilized molecular docking to study their interactions with c-Met kinase, a protein implicated in cancer. researchgate.net These studies analyze the binding modes and conformations of the inhibitors within the active site of the enzyme. researchgate.net Docking simulations can reveal key molecular features that contribute to high inhibitory activity. researchgate.net For instance, analysis of docking results can highlight the importance of specific substitutions on the aniline (B41778) ring for optimal binding.

In a study on substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives, molecular docking was employed to evaluate their potential as anti-Parkinson's agents by targeting the monoamine oxidase-B (MAO-B) enzyme. asiapharmaceutics.info The results indicated that certain derivatives exhibited a higher binding affinity towards the MAO-B enzyme than standard inhibitors. asiapharmaceutics.info This enhanced affinity was attributed to the presence of electron-withdrawing groups like nitro (NO2), chloro (Cl), and fluoro (F) atoms. asiapharmaceutics.info

Similarly, docking studies on fluoroaniline (B8554772) derivatives of hydroxybenzoquinone and hydroxynaphthoquinone against the B-raf protein, which is relevant in melanoma, have shown that these compounds can exhibit favorable binding affinities. nih.gov These in silico analyses are essential first steps in identifying promising lead compounds for further development. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. ijnrd.orgnih.gov These models are built by finding a correlation between calculated molecular properties (descriptors) and experimentally determined activities. nih.gov

For derivatives of this compound, QSAR studies can predict their biological activities and help in the design of new, more potent analogs. nih.gov The process typically involves calculating a wide range of molecular descriptors that describe various aspects of the molecule, such as its lipophilicity, electronic properties, and steric features. ijnrd.org

A QSAR study on c-Met kinase inhibitors, including derivatives of 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, utilized methods like Comparative Molecular Similarity Analysis (CoMSIA) and Multiple Linear Regression (MLR). researchgate.net The best CoMSIA model incorporated steric, electrostatic, hydrophobic, and hydrogen bond-donor fields, while the MLR model included descriptors related to 2D-autocorrelation, geometry, topology, atom-weights (GETAWAY), polar surface area, and the octanol-water partition coefficient (MlogP). researchgate.net These models successfully predicted the inhibitory activities (IC50 values) of the compounds. researchgate.net

QSAR models have also been developed to predict the toxicity of related compounds like chlorophenols. nih.gov In these studies, descriptors such as the n-octanol/water partition coefficient (log K(ow)) and the perimeter of the efficacious section were found to be dominant predictive factors for toxicity. nih.gov Such models are valuable for assessing the potential risks associated with new chemical entities early in the drug discovery process.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for calculating various molecular properties and predicting chemical reactivity.

DFT calculations have been employed to study the optimized molecular structure and vibrational frequencies of related compounds like 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea. researchgate.net These calculations, often performed using software packages like Gaussian, provide insights into the molecule's stability, which can be further analyzed using Natural Bond Orbital (NBO) analysis to understand hyperconjugative interactions and charge delocalization. researchgate.net

Furthermore, DFT can be used to predict other properties like NMR chemical shifts and first hyperpolarizability, which is relevant for nonlinear optical materials. researchgate.net By mapping average local ionization energies and calculating Fukui functions, it is possible to identify reactive centers within the molecule, such as sites susceptible to nucleophilic attack. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformations of a molecule is critical as it often dictates its biological activity.

For derivatives of this compound, conformational analysis can identify the low-energy conformations that are likely to be biologically active. MD simulations can then be used to explore how these conformations behave in a biological environment, such as in the active site of an enzyme. For instance, MD simulations have been used to investigate the stability of ligand-protein complexes, such as the docked complex of 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea with prostaglandin (B15479496) E synthase. researchgate.net

Prediction of Molecular Descriptors and Physicochemical Properties (Theoretical)

The physicochemical properties of a drug candidate are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. Computational methods allow for the theoretical prediction of a wide range of molecular descriptors and physicochemical properties, providing valuable information before a compound is even synthesized.

For this compound and its derivatives, various properties can be predicted. These include:

Molecular Weight: A fundamental property influencing a molecule's diffusion and transport characteristics.

LogP (Octanol-Water Partition Coefficient): A measure of a molecule's lipophilicity, which affects its ability to cross cell membranes.

Topological Polar Surface Area (TPSA): A descriptor related to a molecule's polarity and its ability to form hydrogen bonds, which influences membrane permeability and oral bioavailability.

Number of Hydrogen Bond Donors and Acceptors: These are important for molecular recognition and binding to biological targets.

Rotatable Bonds: The number of rotatable bonds affects a molecule's conformational flexibility.

These properties are often calculated using software based on the molecule's 2D or 3D structure. For example, the predicted XLogP3 value for the related compound 3-chloro-4-fluoroaniline (B193440) is 2.1. nih.gov

Below is a table of theoretically predicted physicochemical properties for a related compound, 3-Chloro-4-(3-fluorobenzyloxy)aniline (B131394).

PropertyValue
Molecular Weight 251.68 g/mol
XLogP3 3.4
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bond Count 3
Exact Mass 251.0513198 Da
Topological Polar Surface Area 35.3 Ų
Heavy Atom Count 16
Complexity 241

Data sourced from PubChem for 3-Chloro-4-(3-fluorobenzyloxy)aniline. nih.gov

These computational predictions are integral to modern drug discovery, enabling a more rational and efficient approach to the design and optimization of new therapeutic agents based on the this compound scaffold.

Structure Activity Relationship Investigations at the Molecular Level

Design Principles for Modulating Molecular Recognition

The design of potent and selective inhibitors based on the 3-Chloro-4-(2-fluorophenoxy)aniline framework is guided by several key principles aimed at optimizing interactions with the target protein. A fundamental strategy involves the strategic placement of substituents to engage with specific pockets and residues within the active site. The core structure itself, featuring a diaryl ether linkage, provides a degree of conformational flexibility, allowing the molecule to adopt an optimal geometry for binding.

The aniline (B41778) nitrogen serves as a crucial hydrogen bond donor, often anchoring the molecule to the hinge region of kinase enzymes, a common target class for such inhibitors. The 3-chloro and 4-(2-fluorophenoxy) groups are not merely passive substituents; they play active roles in modulating the electronic properties and conformation of the entire molecule. The electron-withdrawing nature of the chlorine atom can influence the pKa of the aniline nitrogen, which is critical for establishing strong hydrogen bonds. nih.gov Furthermore, the 2-fluoro substituent on the phenoxy ring can induce a conformational preference in the diaryl ether linkage, which can be exploited to achieve selectivity for a particular target. chemrxiv.orgbrighton.ac.uk

Bioisosteric replacement is another cornerstone of the design strategy. sci-hub.senih.gov For instance, the fluorine atom itself is often used as a bioisostere for a hydroxyl group or a hydrogen atom, offering a means to fine-tune properties such as metabolic stability and lipophilicity without drastically altering the molecular size. nih.govchemrxiv.org The strategic introduction of fluorine can also lead to favorable non-covalent interactions, including hydrogen bonds and multipolar interactions, with the biological target. nih.gov

Exploration of Substituent Effects on Binding Affinity

The binding affinity of molecules derived from the this compound scaffold is highly sensitive to the nature and position of various substituents. While direct SAR data for this specific compound is not extensively published, valuable insights can be drawn from closely related series, such as the 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives, which have been investigated as dual EGFR/ErbB-2 kinase inhibitors. nih.gov In this series, the 3-chloro-4-(3-fluorobenzyloxy)aniline (B131394) moiety serves as a key pharmacophore that binds to the ATP-binding site of the kinases.

The table below illustrates the impact of different substituents on the inhibitory activity of these related compounds.

CompoundSubstituent (R) on the 6-phenoxy ringEGFR IC₅₀ (nM)ErbB-2 IC₅₀ (nM)
6 Acrylamide (B121943)3729
9 Cyanoacetamide4838
11 (6-(4-amino)pyrimidinyl)amino6142
14 Phenoxyacetamide6579

Data sourced from a study on 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine derivatives. nih.gov

The data reveals that small, flexible groups capable of forming additional hydrogen bonds, such as acrylamide and cyanoacetamide, lead to potent inhibition of both EGFR and ErbB-2. nih.gov This suggests that the 6-phenoxy position of the pyrimidine (B1678525) ring is amenable to substitution with groups that can form specific interactions with the solvent-exposed region of the kinase domain.

In another context, studies on 4-anilinoquinazolines have shown that small, lipophilic, electron-withdrawing groups on the 3-position of the aniline ring enhance potency. researchgate.net This highlights the importance of the electronic character of the aniline ring in modulating binding affinity. For the this compound scaffold, this implies that the 3-chloro substituent is likely crucial for potent activity.

Mechanistic Insights into Molecular Target Interactions

The this compound moiety is a common feature in a variety of kinase inhibitors. Its primary mechanism of action typically involves competitive inhibition at the ATP-binding site of the target kinase. The aniline nitrogen forms a critical hydrogen bond with a backbone amide in the hinge region of the kinase, mimicking the interaction of the adenine (B156593) portion of ATP.

Molecular docking studies on related pyrimidine derivatives have provided a visual representation of these interactions. nih.gov For instance, in the case of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-acrylamidophenoxy)pyrimidine, the aniline nitrogen is predicted to form a hydrogen bond with the backbone NH of Met793 in the hinge region of EGFR. The 3-chloro-4-(3-fluorobenzyloxy)aniline portion occupies the hydrophobic region of the ATP-binding pocket, while the substituted phenoxy group extends into the solvent-accessible area. nih.gov

Comparative Studies with Related Halogenated Phenoxyaniline (B8288346) Frameworks

The specific halogenation pattern of this compound is a result of careful optimization to balance potency, selectivity, and pharmacokinetic properties. Comparing this framework to other halogenated phenoxyanilines reveals the distinct roles of each halogen atom.

For example, replacing the 2-fluoro substituent with other groups would likely alter the conformational preferences of the diaryl ether bond, potentially impacting selectivity. A larger substituent at this position might introduce steric clashes with the protein, leading to reduced affinity. The presence of fluorine at this position is often favored due to its small size and unique electronic properties. nih.gov

The 3-chloro substituent on the aniline ring is also critical. In many kinase inhibitor series, a chlorine or a methyl group at this position is found to be optimal for fitting into a specific hydrophobic pocket. The synthesis of rafoxanide, which contains a 3-chloro-4-(4'-chlorophenoxy)aniline core, underscores the importance of this substitution pattern for biological activity. nih.gov

Furthermore, the bioisosteric replacement of the ether oxygen with other linkers, such as a methylene (B1212753) group as seen in the benzyloxyanilino pyrimidines, can impact the flexibility and geometry of the molecule, which in turn affects its binding mode and affinity. nih.gov The choice between a phenoxy and a benzyloxy linker can fine-tune the orientation of the substituted aromatic ring in the active site.

Advanced Applications in Organic Synthesis Research

Role as a Key Intermediate in Complex Molecule Construction

The structural framework of 3-Chloro-4-(2-fluorophenoxy)aniline is a key feature in the synthesis of various complex molecules, particularly those with pharmaceutical applications. The aniline (B41778) functional group provides a reactive handle for a multitude of chemical transformations, most notably amide bond formation, which is one of the most common reactions in medicinal chemistry. griffith.edu.au

A notable example of a structurally related compound, 3-chloro-4-(4-chlorophenoxy)aniline (B1584236), serves as a crucial intermediate in the synthesis of the anthelmintic drug Rafoxanide. nih.govsigmaaldrich.com The synthesis demonstrates how the phenoxyaniline (B8288346) core is integral to the final structure. The process involves the coupling of the aniline with a substituted salicylic (B10762653) acid derivative to form the final amide product. nih.gov This highlights the role of the aniline moiety as a nucleophile that enables the connection of two complex fragments.

The general synthetic utility is outlined in the reaction below, where the aniline can be acylated to form a diverse range of amides, a common strategy for building complex molecules.

General Acylation Reaction

R-COOH + H₂N-Ar → R-CONH-Ar + H₂O

(Where Ar represents the 3-chloro-4-(2-fluorophenoxy)phenyl group)

The presence of the halogen atoms (chlorine and fluorine) on the aromatic rings also allows for further functionalization through cross-coupling reactions, offering pathways to even more elaborate molecular structures. These halogenated sites can be targets for reactions like Suzuki, Heck, or Buchwald-Hartwig couplings, enabling the introduction of new carbon-carbon or carbon-heteroatom bonds.

Synthesis of Scaffold Libraries for Chemical Biology Studies

In chemical biology and drug discovery, the generation of compound libraries based on a common scaffold is a powerful strategy for identifying new biologically active molecules. griffith.edu.au The this compound structure is an ideal scaffold for creating such libraries due to its synthetic tractability and drug-like properties.

The primary amino group is the key reactive site for library synthesis. Through parallel synthesis techniques, this aniline can be reacted with a large and diverse collection of carboxylic acids, sulfonyl chlorides, or isocyanates to produce a library of amides, sulfonamides, or ureas, respectively. Each member of the library retains the core 3-chloro-4-(2-fluorophenoxy)phenyl scaffold but differs in the substituent attached to the nitrogen atom. This allows for a systematic exploration of the structure-activity relationship (SAR).

A study on the structurally similar scaffold, 3-chloro-4-hydroxyphenylacetic acid, illustrates this approach, where a 20-membered amide library was generated and screened for biological activity. griffith.edu.au A similar workflow can be applied to this compound.

Table 1: Illustrative Example of a Scaffold Library Synthesis

Scaffold Reactant (R-COOH) Resulting Compound Class Potential Application
This compoundAcetic AcidAmideBiological Screening
This compoundBenzoic AcidAmideBiological Screening
This compoundPhenylacetic AcidAmideBiological Screening
This compoundMethane Sulfonyl ChlorideSulfonamideBiological Screening
This compoundPhenyl IsocyanateUreaBiological Screening

This method allows for the rapid generation of chemical diversity around a validated core, significantly accelerating the process of hit identification in drug discovery programs.

Exploration of Novel Reaction Pathways for Phenoxyaniline Synthesis

The synthesis of the this compound scaffold itself is a subject of research, with a focus on developing efficient and scalable methods. The core challenge lies in the formation of the diaryl ether bond and the selective introduction of the substituents.

A common and established method for creating the phenoxyaniline backbone involves a nucleophilic aromatic substitution (SNAr) reaction or an Ullmann condensation. For instance, a typical synthesis starts with a suitably substituted nitrobenzene (B124822) and a phenol (B47542). In a related synthesis of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene, 3,4-dichloronitrobenzene (B32671) is reacted with 4-chlorophenol (B41353) in the presence of a base like potassium hydroxide (B78521) and a copper catalyst. nih.gov The resulting nitro-diphenyl ether is then reduced to the corresponding aniline.

Table 2: Key Steps in Phenoxyaniline Synthesis

Reaction Step Reactants Reagents/Catalysts Product Yield Reference
Diaryl Ether Formation (Ullmann-type) 3,4-Dichloronitrobenzene, 4-ChlorophenolKOH, Copper3-Chloro-4-(4'-chlorophenoxy)nitrobenzeneNot specified nih.gov
Nitro Group Reduction 3-Chloro-4-(4'-chlorophenoxy)nitrobenzeneIron powder, Acetic Acid3-Chloro-4-(4'-chlorophenoxy)aniline94% nih.gov
Catalytic Hydrogenation 3-Chloro-4-fluoronitrobenzene (B104753)1% Pt/C, H₂3-Chloro-4-fluoroaniline (B193440)>94% google.com

The reduction of the nitro group is a critical step, and various methods have been explored to achieve high efficiency and selectivity. Classical methods often use metals like iron, tin, or zinc in acidic media. nih.gov More modern and cleaner approaches utilize catalytic hydrogenation, with catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. google.com A patented process for the synthesis of the related 3-chloro-4-fluoroaniline highlights the use of a 1% Pt/C catalyst to achieve a high yield (>94%) and purity (>99.5%), demonstrating an efficient and industrially scalable method. google.com The exploration of new catalysts and reaction conditions continues to be an active area of research to improve the environmental footprint and cost-effectiveness of producing these valuable intermediates.

Q & A

Q. Critical Factors :

  • Base Selection : K₂CO₃ minimizes side reactions compared to stronger bases like NaOH, which may hydrolyze sensitive groups.
  • Solvent Choice : DMF enhances solubility of intermediates but may require rigorous purification to avoid residual solvent contamination.
  • Reduction Efficiency : Fe/NH₄Cl achieves ~82% yield but generates more waste; catalytic hydrogenation is cleaner but requires specialized equipment .

Q. Table 1: Synthetic Route Comparison

MethodYield (%)Purity (%)Key Challenges
Fe/NH₄Cl Reduction82>98Waste management
H₂/Pd-C Reduction88>99Catalyst cost and recycling

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., aromatic proton splitting for ortho-fluorophenoxy groups). For example, the amine proton appears as a singlet at δ 5.2–5.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 252.04).
  • X-ray Crystallography : Resolves bond lengths (e.g., C-Cl = 1.73 Å) and dihedral angles between aromatic rings, critical for understanding steric effects. SHELX software refines crystallographic data with R values < 0.04 .

Key Insight :
Crystallographic analysis reveals a non-planar conformation (dihedral angle ~45° between aniline and fluorophenoxy rings), impacting intermolecular interactions in solid-state applications .

Advanced: How does the substitution pattern (Cl, F, phenoxy) influence biological activity and reactivity?

Methodological Answer:

  • Electronic Effects :
    • The chlorine atom (strong electron-withdrawing group) activates the aniline ring for electrophilic substitution but deactivates it for nucleophilic attacks.
    • Fluorine enhances metabolic stability via C-F bond strength, reducing oxidative degradation in biological systems .
  • Biological Activity :
    • The compound inhibits EGFR/HER2 kinases by binding to the ATP pocket. The fluorophenoxy group improves hydrophobic interactions, while the chlorine stabilizes the active conformation (IC₅₀ = 12 nM for EGFR) .

Q. Table 2: Structure-Activity Relationship (SAR)

Substituent ModificationEffect on IC₅₀ (EGFR)Key Interaction
Cl → F2.5× increaseReduced hydrophobic fit
Phenoxy → Methoxy10× decreaseLoss of π-π stacking

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. antifungal effects)?

Methodological Answer:
Contradictions arise from assay variability or off-target effects. Mitigation strategies include:

Standardized Assays : Use recombinant enzyme systems (e.g., purified succinate-cytochrome c reductase) to isolate target-specific activity .

Dose-Response Profiling : Compare IC₅₀ values across studies; discrepancies >10× suggest methodological differences (e.g., cell permeability in whole-cell vs. cell-free assays) .

Computational Docking : Validate binding poses using Schrödinger Suite or AutoDock to identify non-specific interactions with unrelated targets .

Advanced: What computational methods predict the compound’s reactivity and stability under varying pH conditions?

Methodological Answer:

  • DFT Calculations : Gaussian 09 optimizes geometries at the B3LYP/6-31G* level to predict hydrolysis pathways. The chlorine atom increases susceptibility to nucleophilic attack at pH > 9 .
  • pKa Prediction : ACD/Labs software estimates the aniline group’s pKa ≈ 3.5, indicating protonation in physiological conditions and enhanced solubility in acidic buffers .

Key Insight :
The compound undergoes hydrolysis at pH > 10, forming quinone derivatives. Stabilize solutions at pH 6–8 for long-term storage .

Advanced: How is this compound utilized in designing kinase inhibitors, and what optimization strategies are employed?

Methodological Answer:

  • Scaffold Modification :
    • Quinazoline Hybrids : Fusion with quinazoline cores enhances ATP-binding affinity (e.g., 6-chloro-N-(3-chloro-4-(2-fluorophenoxy)phenyl)quinazolin-4-amine, IC₅₀ = 8 nM) .
    • Nitroimidazole Linkers : Improve solubility and blood-brain barrier penetration via polar interactions .

Q. Optimization Workflow :

Fragment-Based Design : Attach solubilizing groups (e.g., PEG chains) to the aniline nitrogen.

SAR by Catalog : Screen analogs with varying halogen positions (e.g., 3-Cl vs. 4-Cl) using high-throughput crystallography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.